(2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-14(9-10-17-18)15-6-2-3-11-19(15)16(20)8-7-13-5-4-12-21-13/h4-5,7-10,12,15H,2-3,6,11H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCZVHGAWJNHE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the furan, pyrazole, and piperidine rings through a series of condensation reactions under specific conditions, such as the presence of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or nitrated pyrazole derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one. For instance, benzofuran-pyrazole derivatives exhibit significant broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Such findings suggest that the incorporation of pyrazole may enhance the efficacy of these compounds against various pathogens.
Antioxidant and Anti-inflammatory Effects
Compounds derived from similar scaffolds have demonstrated substantial antioxidant activity, with scavenging percentages between 84.16% and 90.52% against DPPH radicals . Additionally, they show notable anti-inflammatory effects, stabilizing human red blood cell membranes with percentages ranging from 86.70% to 99.25% . These properties are essential for developing therapeutic agents aimed at oxidative stress-related diseases.
DNA Gyrase B Inhibition
One of the significant findings related to the biological activity of pyrazole-based compounds is their ability to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. For example, certain derivatives have shown IC50 values comparable to established antibiotics like ciprofloxacin . This suggests that (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one could serve as a lead compound in developing new antibacterial agents.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of benzofuran–pyrazole compounds were synthesized and evaluated for their antimicrobial properties against various bacterial strains. The results indicated that certain compounds exhibited MIC values significantly lower than those of standard antibiotics, suggesting their potential as effective alternatives in treating resistant infections.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of pyrazole derivatives. The researchers observed that these compounds could significantly reduce inflammation markers in vitro, indicating their potential application in treating inflammatory diseases such as arthritis or colitis.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations:
- Heterocyclic Substituents: Replacement of furan with thiophene (6f vs. 6g) alters electronic properties (sulfur vs.
- Piperidine vs. Phthalazine: The piperidine group in the target compound may enhance solubility compared to the planar phthalazine ring in 6f/6g, which could improve pharmacokinetics .
- Bioactivity Trends: Pyrazole- and triazole-containing enones (e.g., compound 7a) show anti-inflammatory activity, suggesting the target compound may share similar mechanisms .
Spectral and Crystallographic Data
- IR/NMR: The target compound’s furan and pyrazole groups would exhibit characteristic absorptions (e.g., furan C-O-C stretch at ~1600 cm⁻¹, pyrazole C=N at ~1500 cm⁻¹) and deshielded protons in NMR (δ 6.3–8.0 ppm) .
Research Findings and Implications
- Substituent Impact: Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity of the α,β-unsaturated system, increasing reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .
- Piperidine Flexibility: The piperidine ring’s conformational flexibility may improve binding to sterically constrained targets (e.g., kinase ATP pockets) compared to rigid phthalazine derivatives .
- Bioactivity Prediction: Based on analogues, the target compound may exhibit dual activity as a kinase inhibitor (pyrazole moiety) and antimicrobial agent (furan moiety) .
Biological Activity
The compound (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article explores the synthesis, characterization, and biological activities of this specific compound based on recent research findings.
Synthesis and Characterization
The synthesis of the compound involves the reaction of furan and pyrazole derivatives, typically utilizing piperidine as a substituent. The compound can be synthesized through various methods, including reflux conditions in appropriate solvents, followed by purification processes such as chromatography. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure of the synthesized compound .
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one have shown promising results in inhibiting cancer cell proliferation. One study reported that a related pyrazole derivative displayed an IC50 value of 0.07 µM against the EGFR (Epidermal Growth Factor Receptor), comparable to the standard drug erlotinib .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, certain compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. A novel series of pyrazole derivatives demonstrated significant anti-inflammatory effects in vivo, with some compounds achieving comparable efficacy to established anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, one study highlighted that specific pyrazole derivatives exhibited effective antibacterial activity against E. coli and S. aureus, suggesting their potential use in treating bacterial infections .
Case Studies
Several case studies have illustrated the biological efficacy of pyrazole derivatives:
- Study on Anticancer Properties : A compound structurally similar to (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one was tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis.
- Evaluation of Anti-inflammatory Effects : In a controlled experiment involving carrageenan-induced edema in rats, a related pyrazole derivative exhibited a marked reduction in inflammation, highlighting its therapeutic potential for inflammatory diseases.
- Antimicrobial Screening : A series of synthesized pyrazole derivatives were tested against common pathogens, revealing strong inhibitory effects against both Gram-positive and Gram-negative bacteria.
Data Tables
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one?
Methodological Answer: The compound is synthesized via multi-step protocols, often involving:
- Claisen-Schmidt Condensation : Between furan-2-carbaldehyde and a ketone derivative (e.g., 1-(2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl)propan-1-one) in ethanol or methanol under reflux (60–80°C, 6–12 hrs) with NaOH/KOH as a base .
- Piperidine Functionalization : The piperidine ring is modified via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling introduces the pyrazole moiety using Pd catalysts .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR confirm the (2E)-configuration via coupling constants ( for trans double bonds) and piperidine/pyrazole ring integration .
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., dihedral angles between furan and piperidine rings) .
- HR-MS : Validates molecular weight (e.g., [M+H] at m/z 354.18) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Predict binding affinities to targets like kinases or GPCRs using crystal structures from the PDB. Focus on hydrogen bonds between the furan oxygen and catalytic residues .
- DFT Calculations (Gaussian) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points. Validate via ANOVA and post-hoc tests (p < 0.05) .
- Off-Target Profiling : Screen against unrelated targets (e.g., CYP450 enzymes) to rule out nonspecific effects .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Use hydrochloride salts to enhance aqueous solubility (tested via shake-flask method, pH 7.4) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release .
- Prodrug Design : Introduce ester groups at the ketone moiety, hydrolyzed in vivo by esterases .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications : Replace furan with thiophene or pyridine to assess π-electron effects .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole 1-position to enhance target affinity .
- Pharmacophore Mapping (MOE) : Identify critical features (e.g., hydrogen bond acceptors) using active/inactive analogs .
Q. What in vitro models assess metabolic stability and potential toxicity?
Methodological Answer:
- Hepatocyte Incubations : Measure half-life (t₁/₂) in human liver microsomes (HLMs) with NADPH cofactors .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to quantify IC₅₀ values .
- Ames Test : Screen for mutagenicity in TA98/Salmonella strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
